molecular formula C18H17N5O4 B2817217 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine CAS No. 2097897-19-1

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine

Cat. No.: B2817217
CAS No.: 2097897-19-1
M. Wt: 367.365
InChI Key: GQJARZZSPDQECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a useful research compound. Its molecular formula is C18H17N5O4 and its molecular weight is 367.365. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds and Their Properties

  • Innovative Synthesis Techniques : Research has led to the development of novel fused β-lactams through intramolecular 1,3-dipolar cycloadditions, revealing compounds with weak β-lactamase inhibitory properties but lacking significant antibacterial activity (Davies & Pearson, 1981). Similarly, studies on 7-azetidinylquinolones as antibacterial agents have elucidated the importance of stereochemistry in enhancing in vitro activity and oral efficacy (Frigola et al., 1995).

  • Green Chemistry Approaches : Efforts to synthesize pyrazolo[1,5-a]pyrimidines and other heterocycles through green, solvent-free methods have been successful, with some compounds showing antimicrobial activities competitive with standard drugs (Abdelhamid et al., 2016).

Antimicrobial and Inhibitory Properties

  • Antimicrobial Activity : Various synthesized compounds, such as [1,2,4]triazolo[1,5-a]pyrimidines and thieno[2,3-b]pyridines, have been evaluated for their antimicrobial activities, showing promising results against bacterial and fungal species (El-Agrody et al., 2001).

  • Phosphodiesterase Inhibitors : Studies on 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as cAMP phosphodiesterase inhibitors have indicated their potential as new cardiovascular agents, with certain derivatives showing significant cardiac output increase without increasing heart rate in animal models (Novinson et al., 1982).

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-11-6-16(23-18(21-11)19-10-20-23)26-12-7-22(8-12)17(24)15-9-25-13-4-2-3-5-14(13)27-15/h2-6,10,12,15H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJARZZSPDQECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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